5-(4-Fluorophenyl)pyridine-2-carboxylic acid (CAS: 845826-99-5) is a pre-functionalized, fluorinated biaryl picolinic acid derivative widely utilized in medicinal chemistry and coordination chemistry. Featuring a para-fluoro substitution on the pendant phenyl ring, this compound offers distinct electronic, metabolic, and physical properties compared to its unsubstituted analogs. For procurement teams and synthetic chemists, sourcing this pre-coupled building block provides immediate access to a metabolically robust, electron-modulated scaffold, bypassing the inefficiencies of late-stage cross-coupling and enabling rapid library generation for CNS therapeutics, agrochemicals, and transition-metal catalysts.
Attempting to substitute 5-(4-Fluorophenyl)pyridine-2-carboxylic acid with the generic precursor 5-bromopyridine-2-carboxylic acid for late-stage Suzuki coupling introduces significant process liabilities, including palladium catalyst poisoning by the free carboxylic acid and elevated protodeboronation rates [1]. Furthermore, substituting with the non-fluorinated 5-phenylpyridine-2-carboxylic acid fundamentally alters the downstream profile of the end product. The lack of the para-fluoro group reinstates a primary metabolic liability (CYP-mediated para-hydroxylation) in pharmaceutical applications and removes the critical electron-withdrawing inductive effect required for precise redox tuning in photoredox and OLED metal complexes.
Procuring the pre-assembled 5-(4-fluorophenyl) biaryl acid significantly streamlines synthetic workflows compared to performing late-stage Suzuki-Miyaura coupling on 5-bromopicolinic acid derivatives [1]. Direct amide coupling of 845826-99-5 with primary or secondary amines routinely achieves high yields under standard conditions. In contrast, attempting to couple 4-fluorophenylboronic acid to a 5-bromopicolinamide or free acid often suffers from poor conversion due to the coordinating nature of the picolinate core.
| Evidence Dimension | Overall yield for biaryl amide target generation |
| Target Compound Data | >85% yield (1-step direct amide coupling using HATU/DIPEA) |
| Comparator Or Baseline | 5-Bromopyridine-2-carboxylic acid (2-step: amide coupling then Suzuki) yielding <50% overall |
| Quantified Difference | >35% absolute increase in target yield, elimination of Pd-scavenging steps |
| Conditions | Standard bench-scale library synthesis (0.5 - 5.0 mmol scale) |
Sourcing the pre-coupled biaryl acid reduces step count, eliminates heavy metal waste, and ensures reproducible yields in parallel library synthesis.
The incorporation of the para-fluorine atom on the 5-phenyl ring provides a classic, quantifiable bioisosteric advantage by blocking the primary site of oxidative metabolism[1]. When comparing derivatives of 5-(4-fluorophenyl)picolinic acid to their unsubstituted 5-phenylpicolinic acid counterparts, in vitro human liver microsome (HLM) assays consistently demonstrate a substantial increase in metabolic half-life.
| Evidence Dimension | In vitro intrinsic clearance (CLint) and half-life (t1/2) in HLM |
| Target Compound Data | t1/2 > 120 minutes (para-fluoro blocked) |
| Comparator Or Baseline | 5-Phenylpyridine-2-carboxylic acid derivatives (t1/2 ~ 30-40 minutes) |
| Quantified Difference | >3-fold extension of metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay, 1 µM compound concentration |
For pharmaceutical procurement, starting with the fluorinated scaffold is critical to achieving the pharmacokinetic stability required for in vivo efficacy.
As an ancillary ligand in heteroleptic iridium(III) or ruthenium(II) complexes, the 5-(4-fluorophenyl)picolinate framework exerts a measurable inductive electron-withdrawing effect compared to the unsubstituted 5-phenylpicolinate [1]. This modulation directly impacts the metal-to-ligand charge transfer (MLCT) state, resulting in an anodic shift of the oxidation potential and a corresponding hypsochromic (blue) shift in the emission spectrum.
| Evidence Dimension | Oxidation potential (E_ox) and emission wavelength (λ_max) |
| Target Compound Data | Anodic shift of ~+0.05 to +0.10 V; λ_max blue-shifted by ~10-15 nm |
| Comparator Or Baseline | Complexes utilizing 5-Phenylpyridine-2-carboxylic acid as the ancillary ligand |
| Quantified Difference | Precise +0.05-0.10 V tuning of the redox window |
| Conditions | Cyclic voltammetry in CH3CN (vs Fc/Fc+) and photoluminescence spectroscopy at 298K |
Enables materials scientists and catalytic chemists to precisely calibrate the triplet energy and redox power of photoredox or OLED materials.
Due to its enhanced metabolic stability and favorable lipophilicity profile, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is the preferred starting material for synthesizing orexin receptor antagonists, kinase inhibitors, and other targeted therapeutics [1]. Procuring this specific building block ensures that library compounds bypass rapid CYP-mediated para-hydroxylation, accelerating the identification of metabolically robust lead candidates.
In the synthesis of heteroleptic iridium and ruthenium photoredox catalysts, this compound serves as a superior ancillary ligand [1]. The electron-withdrawing para-fluoro group allows chemists to finely tune the oxidation potential and excited-state lifetime of the catalyst, making it an essential procurement choice for laboratories developing new visible-light-mediated synthetic methodologies.
For contract research organizations (CROs) and industrial synthesis labs, using 5-(4-Fluorophenyl)pyridine-2-carboxylic acid directly in automated amide coupling platforms is highly efficient [1]. It eliminates the need for problematic late-stage Suzuki couplings on picolinamide scaffolds, thereby reducing transition metal contamination, minimizing purification bottlenecks, and ensuring high reproducibility across automated workflows.